Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring:
- Furan ring: A five-membered aromatic oxygen heterocycle.
- Piperidine moiety: A six-membered nitrogen-containing ring.
- 1,3,4-Oxadiazole core: A five-membered ring with two nitrogen and one oxygen atom.
- Thiophene substituent: A sulfur-containing aromatic ring attached to the oxadiazole.
Properties
IUPAC Name |
furan-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(12-5-2-8-21-12)19-7-1-4-11(10-19)14-17-18-15(22-14)13-6-3-9-23-13/h2-3,5-6,8-9,11H,1,4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCNXMJLOSJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with thiophene: The oxadiazole intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the piperidine moiety: The resulting compound is then reacted with a piperidine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines furan, thiophene, and oxadiazole moieties with a piperidine ring. Its molecular formula is , with a molecular weight of 355.4 g/mol. The presence of these functional groups contributes to its diverse biological activities and potential applications.
Medicinal Chemistry
Furan-based compounds have been widely studied for their pharmacological properties. Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone may exhibit:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives containing oxadiazole rings have been reported to possess antimicrobial activity against various pathogens .
- Anticancer Properties : Research indicates that furan derivatives can inhibit cancer cell proliferation. The incorporation of thiophene and oxadiazole may enhance these effects through mechanisms involving apoptosis and cell cycle arrest .
Drug Development
The compound's structural complexity makes it a candidate for drug development. It can serve as a lead compound for synthesizing derivatives with improved efficacy and selectivity against specific biological targets. For example, the exploration of its interactions with various receptors could lead to the development of novel therapeutics for diseases such as cancer or infections .
Materials Science
Furan and thiophene derivatives are known for their electronic properties. The compound can be utilized in:
- Organic Electronics : Its conductive properties may be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The integration of furan and thiophene enhances charge transport capabilities .
- Sensors : The unique chemical structure allows for the development of sensors capable of detecting specific analytes in environmental monitoring or biomedical applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various furan derivatives, including those similar to this compound. Results indicated that compounds with oxadiazole moieties exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Potential
Research on furan-based compounds demonstrated their ability to induce apoptosis in cancer cell lines. A derivative of furan was shown to inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression . This suggests that this compound could be further investigated for similar applications.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
Biological Activity
Furan derivatives, particularly those containing oxadiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel hybrid structure that combines the furan ring with oxadiazole and piperidine functionalities. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with hydrazides or amidines. For this compound, a similar synthetic pathway may be employed, utilizing furan and thiophene derivatives as starting materials to yield the desired structure.
Antibacterial Activity
Studies have shown that furan derivatives exhibit significant antibacterial properties. For instance, compounds derived from furan have been reported to inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus . The incorporation of the oxadiazole ring is known to enhance these antibacterial effects due to increased interaction with bacterial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 µg/mL |
| Furan Derivative 2 | S. aureus | Not specified |
Anticancer Activity
The anticancer potential of furan-containing compounds has also been investigated. In vitro studies have demonstrated that certain derivatives can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.45 | c-Met inhibition |
| A549 | 0.53 | Ron inhibition |
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives containing both furan and oxadiazole rings may exhibit anti-inflammatory properties by modulating inflammatory pathways in cells . These compounds could potentially serve as analgesics by inhibiting pain pathways.
Study 1: Antibacterial Efficacy
A comprehensive study evaluated a series of furan derivatives for their antibacterial activity against multiple strains. The compound showed promising results against gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Study 2: Anticancer Potential
In another study focused on cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated significant inhibition of cell growth at concentrations as low as 0.31 µM, highlighting its potential for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for preparing Furan-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves cyclization of thiophene-furan-oxadiazole precursors with piperidine derivatives. Key parameters include:
- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance reactivity for cyclocondensation steps .
- Temperature : Reflux conditions (80–120°C) are critical for achieving high yields .
- Catalysts : KI or other iodide salts accelerate nucleophilic substitution reactions .
- Data Table :
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole formation | DMF | 100 | 60–70 | |
| Piperidine coupling | DCM | 25–40 | 35–60 |
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR are used to confirm connectivity of the furan, thiophene, oxadiazole, and piperidine moieties. Aromatic protons in thiophene (δ 7.2–7.5 ppm) and furan (δ 6.3–6.7 ppm) are diagnostic .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight (e.g., m/z 385.3 for CHNOS) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC values) be resolved in studies of this compound?
- Methodological Answer :
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, STAT3 inhibition studies using HeLa cells vs. MCF-7 may yield divergent results due to differential receptor expression .
- Structural analogs : Evaluate substituent effects. Derivatives with bromine or methyl groups on the benzamide ring show 2–3x higher potency in kinase assays .
- Data Table :
| Derivative | Modification | IC (STAT3 Inhibition, μM) | Reference |
|---|---|---|---|
| Parent compound | None | 12.4 | |
| 4-Bromo analog | Br at benzamide | 5.8 |
Q. What computational and experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., STAT3 SH2 domain). The oxadiazole ring shows hydrogen bonding with Arg and Lys .
- Synthetic diversification : Modify the thiophene substituent (e.g., chloro vs. methoxy groups) to assess electronic effects on binding affinity .
- Pharmacophore mapping : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor, furan as a hydrophobic anchor) .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous environments?
- Methodological Answer :
- Stability assays : Use HPLC to monitor degradation in buffers (pH 4–9). The compound is stable at pH 7.4 (PBS buffer) but degrades rapidly at pH <3 due to oxadiazole ring hydrolysis .
- Solvent effects : Polar solvents (e.g., DMSO) enhance solubility but may accelerate photodegradation. Use amber vials for light-sensitive experiments .
Mechanistic and Pharmacological Questions
Q. What is the hypothesized mechanism of action for this compound in cancer cell proliferation assays?
- Methodological Answer :
- Target engagement : The compound inhibits STAT3 phosphorylation (Tyr) by competing with ATP-binding sites, as shown in Western blot assays .
- Cytotoxicity assays : IC values in MTT assays correlate with apoptosis markers (e.g., caspase-3 activation) .
Q. How can thermal stability data (e.g., DSC) guide formulation development for this compound?
- Methodological Answer :
- DSC analysis : Melting points (e.g., 180–185°C) and glass transition temperatures (T) inform lyophilization or solid dispersion strategies .
- Excipient compatibility : Screen with mannitol or PVP K30 to prevent polymorphic transitions during storage .
Data Interpretation and Optimization
Q. What statistical approaches are recommended for analyzing dose-response curves in bioactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
